4-Chloro-2,6-dinitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where two nitro groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in the production of dyes, explosives, and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
4-Chloro-2,6-dinitrotoluene is a chemical compound that primarily targets the nitration process in chemical reactions . It is an important intermediate in the production of other compounds, such as tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists .
Mode of Action
The compound interacts with its targets through a process known as nitration. Nitration is a fundamental chemical reaction where a nitro group is added to a molecule. In the case of this compound, it can be produced simultaneously with 2,4-dinitrotoluene through the nitration of o-nitrotoluene . The reaction rate increases with the mass fraction of H2SO4, but decreases when the H2SO4 mass fraction reaches a certain value .
Biochemical Pathways
The biochemical pathways affected by this compound involve the nitration of aromatic compounds. The compound plays a role in the nitration of o-nitrotoluene, which can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously . This reaction is also a common side-reaction in the process of toluene mononitration . The pathways for 2,4-dinitrotoluene and nitrobenzene provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
The compound’s molecular weight of 217567 suggests that it may have significant bioavailability
Result of Action
The result of the action of this compound is the production of other compounds through nitration. For example, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists, which could have significant implications in neuroscience and pharmacology .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the observed reaction rate of the nitration process will increase with increasing H2SO4 mass fraction . When the h2so4 mass fraction increases to a certain value, the observed reaction rate decreases . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in its environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-2,6-dinitrotoluene is known to interact with certain enzymes and proteins. For instance, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that this compound may interact with enzymes involved in the synthesis of these compounds.
Cellular Effects
Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been shown to affect the nervous system and the blood when exposed to high levels
Molecular Mechanism
It is known that the compound can be used in the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that this compound may exert its effects through interactions with these biomolecules.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been studied extensively. For example, 2,4-dinitrotoluene has been shown to have neurotoxic and hematologic effects .
Dosage Effects in Animal Models
The effects of 2,4-dinitrotoluene and 2,6-dinitrotoluene, compounds related to this compound, have been studied in animal models. For instance, a study in dogs found a lowest-observed-adverse-effect level (LOAEL) of 1.5 mg/kg/day and a no-observed-adverse-effect level (NOAEL) of 0.2 mg/kg/day .
Metabolic Pathways
Studies on related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene suggest that these compounds are metabolized through a series of two-electron transfers, yielding nitroso, hydroxylamine, and amino derivatives of the original molecule .
Transport and Distribution
Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene are known to be semivolatile organic compounds (SVOCs) with very similar physical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The nitrating mixture is added slowly to the 4-chlorotoluene under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 4-chloro-2,6-diaminotoluene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace a nitro group with a methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products:
Reduction: 4-Chloro-2,6-diaminotoluene.
Substitution: 4-Chloro-2-methoxy-6-nitrotoluene.
Scientific Research Applications
4-Chloro-2,6-dinitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Research on its biological activity and potential use in drug development.
Medicine: Investigated for its potential use in the synthesis of medicinal compounds.
Industry: Utilized in the production of explosives and as a precursor for other chemical compounds.
Comparison with Similar Compounds
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 4-Chloro-2-nitrotoluene
These compounds are used in similar applications but may have different reactivity and properties due to their structural differences.
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIENQOWOJEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.